Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the indole ring, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4,6-dimethyl-2,3-dihydro-1H-indole and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxaldehyde.
Reduction: Formation of 4,6-dimethyl-2,3-dihydro-1H-indole-2-ethanol.
Substitution: Formation of 3-bromo-4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate.
Scientific Research Applications
Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl indole-2-carboxylate
- 4,6-Dimethyl-2,3-dihydro-1H-indole
- 3,3-Dimethyl-1,2-dihydroindole
Uniqueness
Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications .
Biological Activity
Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological applications, and detailed research findings, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the alkylation of indole derivatives. The compound is characterized by the presence of an indole ring system which is known for its biological significance. The structural formula can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Antibacterial Activity :
- The compound has shown effectiveness against various bacterial strains. In vitro studies indicate that it possesses minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Antibacterial Study
A comparative study assessed the antibacterial activity of this compound against several pathogens:
Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 40 | 29 |
Escherichia coli | 50 | 24 |
Pseudomonas aeruginosa | 60 | 30 |
Klebsiella pneumoniae | 70 | 19 |
This table illustrates the compound's effectiveness relative to standard antibiotics .
Anticancer Evaluation
In a study focused on anticancer efficacy, this compound was tested on various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 12.41 |
MCF-7 | 9.71 |
HCT-116 | 7.36 |
PC3 | 20.19 |
These results indicate that the compound has a preferential effect on certain cancer types, particularly colorectal cancer cells .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3 |
InChI Key |
QZTWKPVLKJQBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C(C=C2N1)C)C |
Origin of Product |
United States |
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